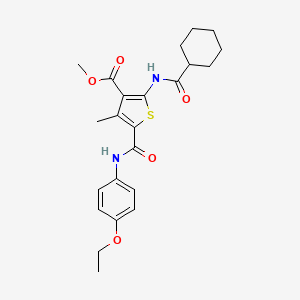

Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate

CAS No.:

Cat. No.: VC16188847

Molecular Formula: C23H28N2O5S

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H28N2O5S |

|---|---|

| Molecular Weight | 444.5 g/mol |

| IUPAC Name | methyl 2-(cyclohexanecarbonylamino)-5-[(4-ethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate |

| Standard InChI | InChI=1S/C23H28N2O5S/c1-4-30-17-12-10-16(11-13-17)24-21(27)19-14(2)18(23(28)29-3)22(31-19)25-20(26)15-8-6-5-7-9-15/h10-13,15H,4-9H2,1-3H3,(H,24,27)(H,25,26) |

| Standard InChI Key | ZSGVCBWAEIEBOH-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3CCCCC3)C(=O)OC)C |

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions aimed at functionalizing the thiophene core with specific substituents. While exact synthetic routes are not detailed in the literature, similar compounds are synthesized using:

-

Thiophene Functionalization:

-

Starting with a substituted thiophene derivative, reactions such as Friedel-Crafts acylation or amination can introduce amide and ester groups.

-

-

Carbamoylation:

-

The introduction of the carbamoyl group is achieved through reaction with isocyanates or carbamoyl chlorides under mild conditions.

-

-

Cyclohexanecarboxamide Formation:

-

Cyclohexanecarboxylic acid derivatives are converted into amides using coupling reagents like DCC (dicyclohexylcarbodiimide).

-

Physical and Spectroscopic Data

Spectroscopic Methods Used for Characterization:

-

NMR Spectroscopy (¹H and ¹³C):

-

Provides information on hydrogen and carbon environments, confirming the presence of amide and ester functionalities.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups through characteristic absorption bands (e.g., C=O stretching for amides and esters).

-

Applications

This compound's structure suggests potential applications in various fields:

Medicinal Chemistry

-

The presence of amide, ester, and thiophene functionalities makes it a candidate for drug design, particularly as an anti-inflammatory or antimicrobial agent.

-

Thiophene derivatives are known to interact with biological targets due to their aromatic nature.

Material Science

-

Thiophene-based compounds are often used in organic electronics, such as organic light-emitting diodes (OLEDs) or photovoltaic cells, due to their conductive properties.

Catalysis

-

The compound may serve as a ligand in metal-catalyzed reactions due to its nitrogen-containing amide groups.

Comparative Analysis with Related Compounds

| Property | Methyl 2-(cyclohexanecarboxamido)-5-((4-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate | Related Thiophene Derivatives |

|---|---|---|

| Molecular Weight | 444.55 g/mol | ~250–500 g/mol |

| Functional Groups | Amides, ester, thiophene | Amides, ketones, esters |

| Applications | Drug design, organic electronics | Similar |

| Stability | Aromatic stability from thiophene core | Comparable |

Limitations and Future Research

While this compound shows promise in multiple domains, further studies are required to:

-

Evaluate its biological activity through in vitro and in vivo assays.

-

Investigate its thermal and chemical stability for industrial applications.

-

Explore its environmental impact during synthesis and degradation.

Future research could also focus on modifying substituents to enhance desired properties, such as increasing solubility or improving binding affinity for biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume